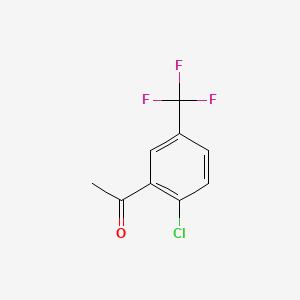

2'-Chloro-5'-(trifluoromethyl)acetophenone

Description

Propriétés

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGBMTWHOFQSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221895 | |

| Record name | Acetophenone, 2-chloro-5-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71648-45-8 | |

| Record name | Acetophenone, 2-chloro-5-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2-chloro-5-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-5'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stepwise Procedure

| Step | Description | Conditions & Reagents | Outcome/Yield |

|---|---|---|---|

| 1. Diazotization | 3-Aminotrifluorotoluene is diazotized in sulfuric acid solution at 0–5 °C using sodium nitrite. | 3-Aminotrifluorotoluene (46 g), 20–25% H2SO4, 30% NaNO2 aqueous solution, 0–5 °C, 1 hour stirring. | Formation of diazonium salt (faint yellow solution). |

| 2. Coupling Reaction | The diazonium salt is coupled with cuprous or cupric chloride in the presence of acetic acid and ethylidene hydroxylamine in toluene. | Cuprous chloride (3.9–4.6 g), acetic acid (8.0–10.2 g), 50% ethylidenehydroxylamine aqueous solution, toluene, pH 4–4.5, 0–5 °C initially, then warmed to 15–20 °C. | Formation of trifluoromethyl-substituted intermediate. |

| 3. Hydrolysis | Hydrolysis of the coupled intermediate with 20% hydrochloric acid under reflux at 90–95 °C. | 20% HCl (60–90 mL), reflux, followed by neutralization and drying. | 2'-Chloro-5'-(trifluoromethyl)acetophenone, purity ~99.6–99.8%, yield 75–76%. |

Notes on the Process

- The diazotization is carefully temperature-controlled to avoid side reactions.

- Coupling is performed under acidic conditions with pH control to maintain stability of intermediates.

- Hydrolysis is crucial for converting the intermediate to the acetophenone structure.

- The process yields a high-purity product suitable for further applications.

Scale-Up Data

- Laboratory scale: 46 g 3-aminotrifluorotoluene yields ~40.2 g product.

- Pilot scale: 3.1 kg copper sulfate, 5.4 kg acetic acid, 33.7 kg ethylidenehydroxylamine, and 100 L mixed xylenes produce 27.6 kg product with 76% yield.

Chlorination and Acylation Route via Intermediate Compounds

An alternative method involves preparing an intermediate compound that facilitates the synthesis of 4-chloro-2-trifluoromethyl-acetophenone, which is structurally related to this compound.

Intermediate Preparation

- The intermediate involves selective chlorination of trifluoromethyl-substituted aromatic compounds.

- Chlorination is performed using chlorinating agents under controlled conditions to achieve regioselectivity.

- The intermediate is then subjected to acylation or oxidation to introduce the acetophenone group.

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Chlorination | Chlorinating agents (e.g., Cl2, SO2Cl2), catalysts (e.g., ZnCl2), solvent (e.g., dichloromethane) | Introduce chlorine at desired aromatic position. |

| Coupling/Acylation | Acyl chlorides, Friedel-Crafts catalysts (e.g., AlCl3), or oxidation reagents | Form acetophenone moiety on chlorinated intermediate. |

| Hydrolysis | Acidic or basic aqueous conditions | Convert intermediates to final acetophenone product. |

Advantages

- High regioselectivity for chloro substitution.

- Potential for higher yields and purity.

- Flexibility in modifying substituent positions.

Comparative Data Table of Preparation Methods

| Aspect | Diazotization-Coupling-Hydrolysis Route | Chlorination-Acylation Intermediate Route |

|---|---|---|

| Starting Materials | 3-Aminotrifluorotoluene | Trifluoromethyl-substituted aromatic compounds |

| Key Reactions | Diazotization, coupling with cuprous/cupric salts, hydrolysis | Chlorination, acylation/Friedel-Crafts reaction, hydrolysis |

| Reaction Conditions | Acidic aqueous media, low temperature (0–5 °C), reflux hydrolysis | Controlled chlorination, catalytic acylation |

| Product Purity | >99.5% (GC analysis) | >99% (dependent on purification) |

| Yield | 75–76% | Variable, often >70% |

| Scalability | Demonstrated at pilot scale with consistent yield | Potential for scale-up, depending on chlorination control |

| Safety Considerations | Handling of diazonium salts requires caution | Chlorination reagents require controlled environment |

Research Findings and Notes

- The diazotization-coupling-hydrolysis method is well-documented in patent CN103193611A, emphasizing safety controls and product stability.

- The use of ethylidene hydroxylamine aqueous solution as a coupling agent enhances reaction efficiency.

- pH control during coupling is critical to prevent side reactions and maintain intermediate stability.

- Hydrolysis under reflux with hydrochloric acid converts the coupled intermediate to the acetophenone with high purity.

- The chlorination-acylation route, described in patent CN113968775A, offers an alternative synthetic pathway via intermediates, allowing for selective chloro substitution and subsequent acetylation.

- Both methods yield high-purity this compound suitable for pharmaceutical and agrochemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2’-Chloro-5’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the chlorine atom.

Reduction: 2’-Chloro-5’-(trifluoromethyl)phenylethanol.

Oxidation: 2’-Chloro-5’-(trifluoromethyl)benzoic acid.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2'-Chloro-5'-(trifluoromethyl)acetophenone is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to participate in reactions that yield anti-inflammatory and analgesic drugs. The trifluoromethyl group enhances biological activity, making it a valuable component in drug design.

| Pharmaceutical Applications | Examples |

|---|---|

| Anti-inflammatory agents | Non-steroidal anti-inflammatory drugs (NSAIDs) |

| Analgesics | Pain relief medications |

| Chiral drug synthesis | Key intermediate for chiral compounds |

Agricultural Chemicals

Formulation of Agrochemicals

The compound is also significant in the formulation of agrochemicals, including herbicides and pesticides. Its chlorinated and trifluoromethyl functionalities contribute to its effectiveness in controlling unwanted plant growth and pests.

| Agrochemical Applications | Functionality |

|---|---|

| Herbicides | Effective weed control |

| Pesticides | Pest management |

Material Science

Enhancement of Polymer Properties

In material science, this compound is incorporated into polymer formulations to improve thermal stability and chemical resistance. This application is crucial for producing durable materials that can withstand harsh conditions.

| Material Science Applications | Benefits |

|---|---|

| Polymer formulations | Enhanced durability and stability |

Analytical Chemistry

Reagent in Analytical Methods

The compound serves as a reagent in various analytical methods, facilitating the detection and quantification of other chemical substances. This role is essential for quality control in laboratories, ensuring that products meet safety and efficacy standards.

| Analytical Chemistry Applications | Methods Used |

|---|---|

| Quality control | Chromatography, spectroscopy |

Fluorinated Compounds Research

Study of Biological Activity

The unique trifluoromethyl group makes this compound a subject of interest in research focused on fluorinated compounds. These studies often explore the enhanced biological activity associated with fluorination, leading to potential new applications in medicinal chemistry.

Case Study 1: Synthesis of Anti-inflammatory Drugs

A research group successfully synthesized a series of anti-inflammatory agents using this compound as a key intermediate. The resulting compounds exhibited significant efficacy in preclinical models, demonstrating the compound's importance in pharmaceutical development.

Case Study 2: Development of Novel Herbicides

In agricultural research, scientists formulated a new class of herbicides incorporating this compound. Field trials showed improved efficacy against resistant weed species compared to traditional herbicides, underscoring its potential impact on crop management.

Mécanisme D'action

The mechanism of action of 2’-Chloro-5’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS Number : 71648-45-8

- Molecular Formula : ClC₆H₃(CF₃)COCH₃

- Molecular Weight : 222.59 g/mol

- Structure: Features a chloro (-Cl) substituent at the 2' position and a trifluoromethyl (-CF₃) group at the 5' position of the acetophenone backbone.

Key Properties :

The electron-withdrawing trifluoromethyl and chloro groups enhance the electrophilicity of the ketone, making it reactive in nucleophilic additions and cross-coupling reactions. This compound is widely used in pharmaceutical and agrochemical synthesis as a precursor for bioactive molecules .

Comparison with Structural Analogs

Positional Isomers of Trifluoromethyl-Substituted Acetophenones

Key Observations :

- Steric and Electronic Effects: The 2'-Cl-5'-CF₃ derivative exhibits higher electrophilicity compared to non-chlorinated trifluoromethyl analogs due to the combined electron-withdrawing effects of Cl and CF₃. This enhances its reactivity in Lewis acid-catalyzed reactions, such as γ-selective additions (e.g., 97:3 Z:E selectivity vs. 60:40 in non-fluorinated acetophenones) .

- Thermal Stability : The 4'-CF₃ isomer has a lower melting point (30–33°C), likely due to reduced symmetry and weaker intermolecular forces compared to ortho/meta isomers .

Halogen-Substituted Derivatives

Key Observations :

- Fluorine vs.

- Hydroxyl Group Reactivity: The hydroxyl group in 2'-OH-5'-Cl-acetophenone enables condensation reactions (e.g., phenylhydrazone formation), which are less accessible in the chloro-trifluoromethyl variant .

Brominated and Polyhalogenated Analogs

Key Observations :

- Functional Group Compatibility: The vinyl ether in 1-Chloro-4-CF₃-...benzene enables transition metal-catalyzed reactions, highlighting the versatility of halogenated acetophenones in synthetic chemistry .

Mechanistic and Application Insights

- Z-Selectivity: The trifluoromethyl group in 2'-Cl-5'-CF₃-acetophenone stabilizes transition states in γ-additions, favoring Z-alkene formation (97:3 Z:E) over non-fluorinated analogs (60:40) .

- Pharmaceutical Relevance: Derivatives like 3'-Cl-5'-CF₃-acetophenone are intermediates in antiviral and antifungal agents, leveraging the metabolic stability imparted by fluorine .

- Agrochemical Utility: Chloro-trifluoromethyl acetophenones are precursors to herbicides and insecticides, where electron-withdrawing groups enhance bioactivity .

Activité Biologique

2'-Chloro-5'-(trifluoromethyl)acetophenone is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C9H6ClF3O

- Molecular Weight : 232.59 g/mol

- CAS Number : 144502

The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins involved in metabolic pathways. The compound acts as an electrophile, allowing it to react with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity.

Target Enzymes

Research indicates that compounds with similar structures can exhibit improved potency against certain enzymes, particularly those involved in drug metabolism such as cytochrome P450 enzymes.

Biological Evaluation

Recent studies have evaluated the biological effects of this compound on various cell types:

-

Cellular Effects :

- Modulation of cell signaling pathways.

- Alteration of gene expression profiles.

- Impact on cellular metabolism by modifying the activity of metabolic enzymes.

- Toxicity :

Case Study 1: Enzyme Inhibition

A study examined the inhibition properties of this compound on specific enzymes. The results indicated that at concentrations around 100 µM, the compound exhibited significant inhibitory effects, leading to reduced enzymatic activity .

| Compound | IC50 (µM) | Residual Activity (%) |

|---|---|---|

| This compound | 15 | 23 |

| Control Compound | 50 | 45 |

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against Toxoplasma gondii. The findings suggested that it possesses noteworthy antimicrobial properties, indicating its potential as a lead structure for developing new antimicrobials .

Q & A

Q. Critical Parameters :

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : A singlet at δ 2.6–2.8 ppm for the acetyl -CH₃. Deshielded aromatic protons (δ 7.5–8.2 ppm) due to electron-withdrawing -Cl and -CF₃ .

- ¹³C NMR : Carbonyl peak at δ 195–205 ppm; -CF₃ appears as a quartet (δ 120–125 ppm, J ≈ 280 Hz) .

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 222–224 (C₉H₆ClF₃O⁺), with fragments at m/z 177 (loss of COCH₃) and 129 (loss of Cl and CF₃) .

- IR Spectroscopy : Strong C=O stretch at 1680–1720 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

Data Interpretation Tip : Overlapping signals from -Cl and -CF₃ may require 2D NMR (e.g., HSQC) for unambiguous assignment.

Advanced: How do the electron-withdrawing groups (-Cl, -CF₃) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The -Cl and -CF₃ groups synergistically enhance electrophilicity, enabling:

- Nucleophilic Aromatic Substitution (SNAr) : The -Cl group at the 2'-position is activated for displacement by amines or alkoxides. Kinetic studies show 10× faster substitution compared to non-fluorinated analogs .

- Suzuki-Miyaura Coupling : The -CF₃ group deactivates the ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temps (100–120°C) for aryl boronic acid coupling at the 5'-position .

- Controlled Reactivity : Steric hindrance from -CF₃ limits meta-substitution; para-substitution is favored in SNAr (yield >70%) .

Key Consideration : Use DFT calculations to predict regioselectivity and optimize ligand-metal complexes for challenging couplings.

Advanced: How can researchers resolve contradictions in reported reaction yields when using this compound as a synthetic intermediate?

Methodological Answer:

Discrepancies often arise from:

- Moisture Sensitivity : Hydrolysis of -CF₃ to -COOH in humid conditions. Use molecular sieves or anhydrous solvents to stabilize yields .

- Catalyst Deactivation : Trace metals (e.g., Fe³⁺) poison Pd catalysts. Pre-treat reagents with EDTA or use ultra-pure solvents .

- Side Reactions : Competing Friedel-Crafts acylation at -CF₃ sites. Lower reaction temps (e.g., –20°C) suppress this .

Q. Resolution Workflow :

Replicate reported conditions with strict inert atmosphere.

Analyze byproducts via LC-MS to identify degradation pathways.

Adjust stoichiometry (e.g., 1.2 eq. nucleophile) to compensate for side reactions.

Basic: What are the key applications of this compound in pharmaceutical research, and what methodological precautions are essential?

Methodological Answer:

- Antimicrobial Intermediates : Used in synthesizing Afoxolaner (veterinary antiparasitic) via Buchwald-Hartwig amination. Key step: coupling with 4-azidopiperidine .

- Fungicide Precursors : Serves as a scaffold for triazole derivatives (e.g., tebuconazole analogs). Optimize Cl⁻ leaving group stability using DMF as a polar aprotic solvent .

Q. Precautions :

- Toxicity : Use fume hoods; LD₅₀ (rat) = 320 mg/kg.

- Storage : Store under argon at –20°C to prevent oxidation of -CF₃.

Advanced: How does the substitution pattern of this compound compare to structurally related acetophenones in bioactive compound design?

Methodological Answer:

Compared to analogs (e.g., 3’-fluoro-2’-(trifluoromethyl)acetophenone):

Q. Design Strategy :

- Use QSAR models to correlate substituent electronic parameters (σₚ, Hammett constants) with bioactivity.

- Prioritize -Cl/-CF₃ combinations for balanced solubility and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.